molecular formula C17H23N3 B11847596 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane

Cat. No.: B11847596
M. Wt: 269.4 g/mol
InChI Key: VNJYSURXIYOQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane is a heterocyclic compound that features a pyrazole ring fused with an azepane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with azepane derivatives in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with a few drops of glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process is optimized for yield and purity, often employing high-pressure reactors and continuous flow systems to ensure consistent production .

Mechanism of Action

The mechanism by which 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane is unique due to the presence of both the pyrazole and azepane rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)azepane

InChI

InChI=1S/C17H23N3/c1-13-17(16-11-7-4-8-12-18-16)14(2)20(19-13)15-9-5-3-6-10-15/h3,5-6,9-10,16,18H,4,7-8,11-12H2,1-2H3

InChI Key

VNJYSURXIYOQLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3CCCCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.